

An In-Depth Technical Guide to N,N'-Ethylenebis(acrylamide)

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Compound of Interest

Compound Name: Ethylene bisacrylamide

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This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on N,N'-Ethylenebis(acrylamide). It delves into the core molecular characteristics, functional mechanisms, and practical applications of this critical cross-linking agent. The information presented herein is synthesized from authoritative sources to ensure scientific integrity and provide field-proven insights into its use.

Introduction: The Quintessential Cross-Linker

N,N'-Ethylenebis(acrylamide), often abbreviated as "bis-acrylamide," is a cornerstone reagent in molecular biology and polymer chemistry. Its principal function is to act as a cross-linking agent in the formation of polyacrylamide gels. The molecule consists of two acrylamide moieties linked by an ethylene bridge, enabling it to form covalent bonds between linear polyacrylamide chains. This cross-linking is fundamental to creating a porous gel matrix, the properties of which can be precisely controlled for various applications, most notably in gel electrophoresis for the separation of proteins and nucleic acids. Beyond the laboratory, it also serves as an intermediate in various chemical and pharmaceutical syntheses.^{[1][2]}

Section 1: Core Molecular and Physical Properties

A thorough understanding of a reagent's fundamental properties is paramount for its effective and safe use. The key identifiers and physicochemical characteristics of N,N'-Ethylenebis(acrylamide) are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₂ N ₂ O ₂	[1][3][4][5][6]
Molecular Weight	168.19 g/mol	[3][6]
IUPAC Name	N-[2-(prop-2-enoylamino)ethyl]prop-2-enamide	[1]
CAS Registry Number	2956-58-3	[1][3][4]
Synonyms	Ethylene bisacrylamide, N,N-Ethylenebisacrylamide	[3][6]
Appearance	White, waxy crystalline solid	[7]
Melting Point	138-140 °C	[6][8]
Solubility	Soluble in water and methanol	[2]
Storage Conditions	Refrigerate at 2-8°C under an inert atmosphere	[8][9]

Section 2: The Chemistry of Polyacrylamide Gel Formation

The utility of N,N'-Ethylenebis(acrylamide) is defined by its role in polymerization. Polyacrylamide gels are formed through a free-radical polymerization of acrylamide monomers. While acrylamide can form long linear polymers, the gel matrix required for molecular separation is only possible with the inclusion of a cross-linker like bis-acrylamide.

Mechanism of Action: The polymerization process is typically initiated by ammonium persulfate (APS), which forms free radicals in the presence of a catalyst, tetramethylethylenediamine (TEMED). These free radicals react with acrylamide monomers to create growing polymer chains. When N,N'-Ethylenebis(acrylamide) is present in the solution, its two vinyl groups can react with two different growing polyacrylamide chains, effectively creating a covalent bridge between them. This intricate network of cross-linked polymer chains entraps the solvent (typically water), resulting in the formation of a porous, semi-solid gel.

Controlling Pore Size: The ratio of acrylamide to bis-acrylamide is the most critical factor in determining the physical properties of the final gel.

- **Higher Bis-acrylamide Concentration:** Leads to a more highly cross-linked, rigid gel with smaller average pore sizes. Such gels are ideal for separating low molecular weight molecules.
- **Lower Bis-acrylamide Concentration:** Results in a less cross-linked, more flexible gel with larger pores, which is suitable for the separation of high molecular weight macromolecules.

Section 3: Experimental Protocol: Preparation of a Denaturing Polyacrylamide Gel

The following protocol details the preparation of a standard 10% resolving polyacrylamide gel for protein electrophoresis (SDS-PAGE). This procedure is a self-validating system; correct preparation will result in a solid, uniform gel capable of sharp protein band resolution.

Principle: This protocol utilizes the principles of free-radical polymerization described previously. A buffered solution of acrylamide and bis-acrylamide is polymerized in place between two glass plates. The inclusion of Sodium Dodecyl Sulfate (SDS) in the gel and running buffer ensures that proteins are denatured and carry a uniform negative charge, allowing separation based primarily on molecular weight.

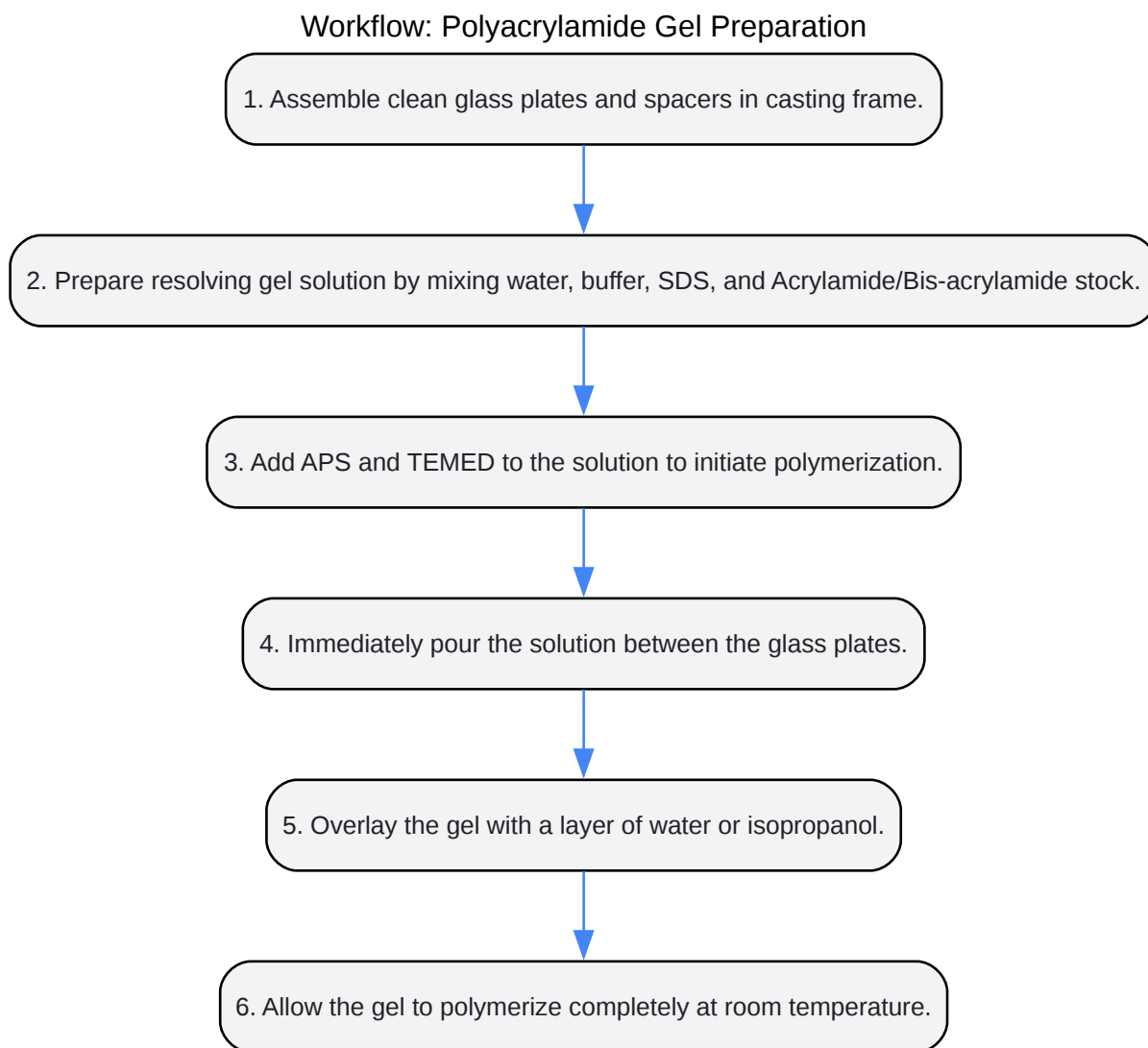
Materials:

- Acrylamide/Bis-acrylamide solution (e.g., 30% w/v stock, 29:1 or 37.5:1 ratio)
- Tris-HCl buffer (1.5 M, pH 8.8 for resolving gel)
- Sodium Dodecyl Sulfate (SDS) (10% w/v solution)
- Ammonium Persulfate (APS) (10% w/v solution, freshly prepared)
- Tetramethylethylenediamine (TEMED)
- Deionized water

- Casting apparatus (glass plates, spacers, comb)

Step-by-Step Methodology (for a 10 mL Resolving Gel):

- Assemble the Casting Frame: Thoroughly clean and dry the glass plates and spacers. Assemble the casting sandwich according to the manufacturer's instructions, ensuring there are no leaks.
- Prepare the Gel Solution: In a 15 mL conical tube, combine the following reagents in the specified order. It is crucial to add the APS and TEMED last, as they initiate polymerization.
 - Deionized Water: 4.0 mL
 - 1.5 M Tris-HCl, pH 8.8: 2.5 mL
 - 30% Acrylamide/Bis-acrylamide Solution: 3.3 mL
 - 10% SDS: 100 μ L
- Initiate Polymerization: Gently swirl the tube to mix the contents. Immediately before pouring, add:
 - 10% APS: 100 μ L
 - TEMED: 10 μ L
- Pour and Set the Gel: Immediately after adding TEMED, gently swirl the solution once more and carefully pour it between the glass plates, leaving sufficient space (approximately 2 cm) for the subsequent stacking gel.
- Overlay: To ensure a sharp, flat interface, carefully overlay the top of the resolving gel with a thin layer of water or isopropanol. This prevents oxygen from inhibiting polymerization at the surface.
- Polymerization: Allow the gel to polymerize at room temperature for approximately 30-45 minutes. A clear, sharp line between the gel and the overlay solution will indicate that polymerization is complete.



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Caption: A flowchart illustrating the key steps for preparing a polyacrylamide resolving gel.

Section 4: Safety and Handling

N,N'-Ethylenebis(acrylamide), like its monomer counterpart, requires careful handling. The unpolymerized form is a neurotoxin.

- Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8]

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses or goggles. When handling the powder form, a dust mask is recommended to avoid inhalation.[8]
- Handling: Conduct all work in a well-ventilated area or a chemical fume hood. Avoid creating dust.
- Disposal: Dispose of unpolymerized solutions and contaminated materials as hazardous waste according to institutional and local guidelines. Polymerized gels are generally considered non-hazardous, but should still be disposed of properly.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to N,N'-Ethylenebis(acrylamide)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582079#ethylene-bisacrylamide-molecular-weight-and-formula]

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